molecular formula C13H8ClN3O2 B1649515 Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate CAS No. 1009826-97-4

Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate

Cat. No. B1649515
Key on ui cas rn: 1009826-97-4
M. Wt: 273.67
InChI Key: XSFXZXTUFUCVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910600B2

Procedure details

In a vial, methyl 5-oxo-5,6-dihydropyrimido[4,5-c]quinoline-8-carboxylate (1.0 eq, 151 mg, 0.59 mmol) was mixed in toluene (1 ml) with DIEA (1.5 eq, 155 ul, 0.89 mmol) and POCl3 (5 eq, 270 ul, 3.0 mmol). The mixture was stirred at 120° C. for 1 hour and cooled down to room temperature. After adding ice and water the compound was extracted with CH2Cl2 (4×). The solution was filtered over Na2SO4 and filtered through a pad of celite. After evaporation of the volatiles, the material was triturated in a mixture of ethyl acetate and hexanes, filtered and dried to afford methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate as a light brown fluffy solid (115 mg, 71% yield). LCMS (ES): 95% pure, m/z 274 [M+1]+. 1H NMR (DMSO-d6, 400 MHz) δ 3.96 (s, 3H), 8.37 (dd, J=1.6, J=8.4, 1H), 8.60 (d, J=1.6, 1H), 9.15 (d, J=8.8, 1H), 9.74 (s, 1H), 10.61 (s, 1H) ppm.
Name
methyl 5-oxo-5,6-dihydropyrimido[4,5-c]quinoline-8-carboxylate
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
155 μL
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]1[C:11]2[N:12]=[CH:13][N:14]=[CH:15][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:16]([O:18][CH3:19])=[O:17])=[CH:5][C:4]=2[NH:3]1.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:31].O>C1(C)C=CC=CC=1>[Cl:31][C:2]1[C:11]2[N:12]=[CH:13][N:14]=[CH:15][C:10]=2[C:9]2[CH:8]=[CH:7][C:6]([C:16]([O:18][CH3:19])=[O:17])=[CH:5][C:4]=2[N:3]=1

Inputs

Step One
Name
methyl 5-oxo-5,6-dihydropyrimido[4,5-c]quinoline-8-carboxylate
Quantity
151 mg
Type
reactant
Smiles
O=C1NC=2C=C(C=CC2C2=C1N=CN=C2)C(=O)OC
Name
Quantity
155 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
270 μL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (4×)
FILTRATION
Type
FILTRATION
Details
The solution was filtered over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
After evaporation of the volatiles
CUSTOM
Type
CUSTOM
Details
the material was triturated in a mixture of ethyl acetate and hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=2C=C(C=CC2C2=C1N=CN=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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